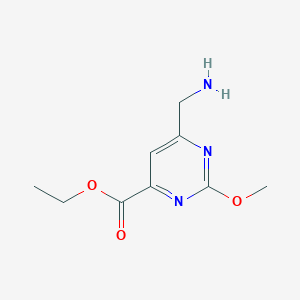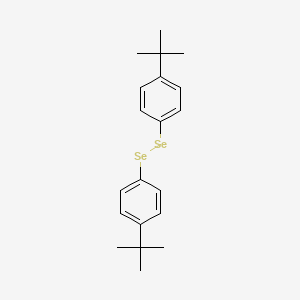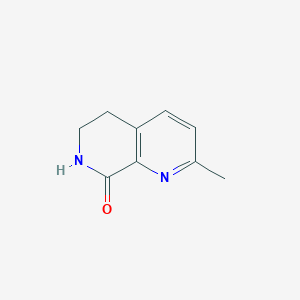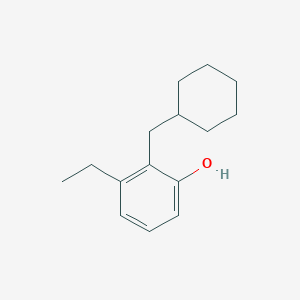
2-(Cyclohexylmethyl)-3-ethylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Cyclohexylmethyl)-3-ethylphenol is an organic compound that belongs to the class of phenols It features a phenolic hydroxyl group attached to a benzene ring, which is further substituted with a cyclohexylmethyl group and an ethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylmethyl)-3-ethylphenol can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of phenol with cyclohexylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Another method involves the Grignard reaction, where cyclohexylmethyl magnesium bromide is reacted with 3-ethylbenzaldehyde, followed by acidic workup to yield the desired phenol. This method requires the preparation of the Grignard reagent and careful handling to prevent moisture from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalytic hydrogenation of precursor compounds and the use of high-pressure reactors can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-(Cyclohexylmethyl)-3-ethylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form cyclohexylmethyl-3-ethylcyclohexanol.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Cyclohexylmethyl-3-ethylcyclohexanol.
Substitution: Halogenated phenols and other substituted derivatives.
科学研究应用
2-(Cyclohexylmethyl)-3-ethylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2-(Cyclohexylmethyl)-3-ethylphenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound may interact with enzymes and receptors, modulating their function and leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-(Cyclohexylmethyl)-4-ethylphenol
- 2-(Cyclohexylmethyl)-3-methylphenol
- 2-(Cyclohexylmethyl)-3-isopropylphenol
Uniqueness
2-(Cyclohexylmethyl)-3-ethylphenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties
属性
分子式 |
C15H22O |
|---|---|
分子量 |
218.33 g/mol |
IUPAC 名称 |
2-(cyclohexylmethyl)-3-ethylphenol |
InChI |
InChI=1S/C15H22O/c1-2-13-9-6-10-15(16)14(13)11-12-7-4-3-5-8-12/h6,9-10,12,16H,2-5,7-8,11H2,1H3 |
InChI 键 |
KCKUVVPNRCXTKL-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=CC=C1)O)CC2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(3,4-Difluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14848554.png)
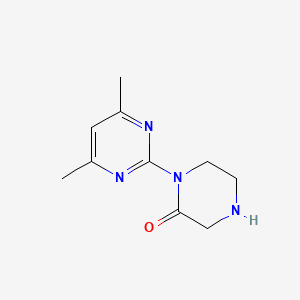
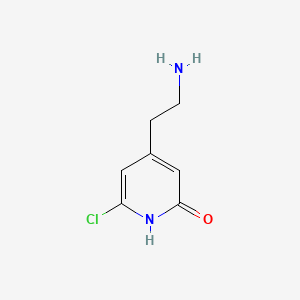
![[6-Methoxy-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14848572.png)
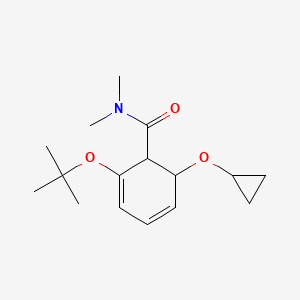


![1-(4-Fluorophenyl)-3-[3-hydroxy-3-(4-methylphenyl)propyl]-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B14848597.png)
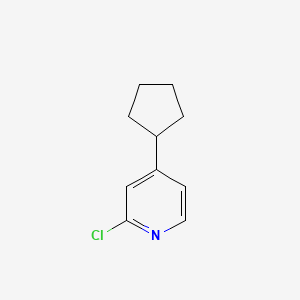
![(7-Methoxyimidazo[1,2-A]pyridin-3-YL)methanamine](/img/structure/B14848607.png)
